molecular formula C10H9FN2S B7860185 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- CAS No. 886761-83-7

2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-

Cat. No.: B7860185
CAS No.: 886761-83-7
M. Wt: 208.26 g/mol
InChI Key: OCGUJHPTUSBOSJ-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Materials Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a fundamental scaffold in the fields of medicinal chemistry and materials science. nih.govnih.gov Its prevalence in numerous biologically active compounds, including the essential vitamin B1 (thiamine), underscores its biocompatibility and versatile chemical nature. nih.gov In medicinal chemistry, the thiazole nucleus is a key component of a wide array of approved drugs, exhibiting a broad spectrum of pharmacological activities. nih.govderpharmachemica.com These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.govnih.gov The ability of the thiazole ring to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets contributes to its widespread utility in drug design. nih.gov

In the realm of materials science, thiazole-containing polymers and dyes have garnered attention for their unique electronic and optical properties. They are integral components in the development of organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The inherent aromaticity and electron-rich nature of the thiazole ring contribute to the stability and performance of these advanced materials.

Contextualization of 2-Thiazolamine Derivatives as a Class of Bioactive Compounds

Among the various derivatives of thiazole, 2-thiazolamines (also known as 2-aminothiazoles) represent a particularly significant and extensively studied class of compounds. researchgate.netnih.gov The presence of an amino group at the 2-position of the thiazole ring provides a crucial handle for chemical modification and a key site for interaction with biological macromolecules. nih.gov This has led to the discovery of numerous 2-thiazolamine derivatives with potent and selective biological activities.

Researchers have demonstrated that substitutions at the 4- and 5-positions of the 2-aminothiazole (B372263) core, as well as modifications of the exocyclic amino group, can dramatically influence the pharmacological profile of these molecules. nih.gov This has resulted in the identification of 2-thiazolamine derivatives as inhibitors of various enzymes, modulators of protein-protein interactions, and antagonists of cell surface receptors. Their diverse bioactivities span from anticancer and antimicrobial to antioxidant and anti-inflammatory effects. nih.govmdpi.com

Overview of Research Trajectories for 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- and Related Analogs

While specific research on 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is still emerging, the investigation of closely related analogs provides a strong indication of its potential research trajectories. A significant area of focus is in the development of novel anticancer agents. For instance, the analog 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole , which shares a similar substituted phenyl moiety, has demonstrated potent and selective antitumor activity. nih.govnih.gov This compound has been shown to be effective against human breast and ovarian tumor xenografts. nih.gov Its mechanism of action is believed to involve bioactivation by cytochrome P450 enzymes to form species that induce lethal DNA damage in cancer cells. researchgate.net

Given these findings, a primary research trajectory for 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is the evaluation of its own antiproliferative and cytotoxic effects against a panel of cancer cell lines. The presence of the 4-fluoro-3-methylphenyl group is of particular interest, as fluorine substitution can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions with biological targets.

Furthermore, based on the broad spectrum of activities exhibited by 2-thiazolamine derivatives, other potential research avenues include the investigation of its antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis and biological evaluation of a library of analogs with modifications to the thiazole and phenyl rings would be a logical next step to establish a comprehensive structure-activity relationship (SAR) profile.

Defining the Scope of the Academic Investigation

This article aims to provide a comprehensive overview of the current understanding of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, based on available scientific literature. The scope of this investigation is strictly focused on the chemical and biological aspects of this compound and its immediate analogs. The subsequent sections will delve into the known and potential synthetic strategies, its established and predicted biological activities, and the future directions for research in this area. The information presented is intended for a scientific audience and will adhere to a rigorous, evidence-based approach.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGUJHPTUSBOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264669
Record name 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-83-7
Record name 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluoro-3-methylphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Systematic Transformations of 2 Thiazolamine, 5 4 Fluoro 3 Methylphenyl

Retrosynthetic Analysis and Key Precursors for the 2-Thiazolamine Scaffold

A retrosynthetic analysis of the target molecule, 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, reveals that the primary disconnection can be made at the bonds forming the thiazole (B1198619) ring. This approach points to two key precursor types: an α-halocarbonyl compound and a thiourea derivative. Specifically, the synthesis can be envisioned by the reaction of thiourea with an appropriately substituted α-haloketone, namely 2-halo-1-(4-fluoro-3-methylphenyl)ethanone.

This disconnection is based on the well-established Hantzsch thiazole synthesis, a cornerstone in the formation of this heterocyclic system. The 4-fluoro-3-methylphenyl moiety and the adjacent carbonyl and halomethyl groups constitute the α-haloketone precursor, while the 2-amino group of the thiazole is derived from thiourea.

An alternative retrosynthetic strategy involves the formation of the C5-aryl bond at a later stage. This would begin with a pre-formed 2-aminothiazole (B372263), halogenated at the 5-position (e.g., 5-bromo-2-aminothiazole), which can then undergo a cross-coupling reaction with a suitable organometallic reagent, such as (4-fluoro-3-methylphenyl)boronic acid.

The key precursors required for these synthetic approaches are summarized in the table below.

Precursor TypeSpecific ExampleCorresponding Synthetic Strategy
α-Haloketone2-Bromo-1-(4-fluoro-3-methylphenyl)ethanoneHantzsch Thiazole Synthesis
Thiourea DerivativeThioureaHantzsch Thiazole Synthesis, Multicomponent Reactions
Halogenated Thiazole5-Bromo-2-aminothiazolePost-Cyclization Functionalization (e.g., Suzuki Coupling)
Organometallic Reagent(4-fluoro-3-methylphenyl)boronic acidPost-Cyclization Functionalization (e.g., Suzuki Coupling)
ThiosemicarbazideThiosemicarbazideCyclization with α-halocarbonyl compounds

Classical and Advanced Synthetic Routes to the 1,3-Thiazole Ring System

The construction of the 1,3-thiazole ring is a pivotal step in the synthesis of the target molecule. Several classical and modern methods are available for this transformation, offering flexibility in terms of reaction conditions and substrate scope.

Hantzsch Thiazole Synthesis and its Contemporary Adaptations

The Hantzsch thiazole synthesis is the most traditional and widely employed method for the preparation of 2-aminothiazoles. This reaction involves the condensation of an α-haloketone with a thiourea. In the context of synthesizing 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, this would involve the reaction of 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone with thiourea.

The reaction typically proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. Contemporary adaptations of this method focus on milder reaction conditions, the use of solid-supported reagents, and microwave-assisted synthesis to improve yields and reduce reaction times.

Multicomponent Reaction Strategies for 2-Aminothiazole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 2-aminothiazole derivatives in a one-pot fashion. These strategies often involve the reaction of an aldehyde, a ketone, and a source of sulfur and nitrogen.

For the synthesis of 5-aryl-2-aminothiazoles, a common MCR involves the reaction of an aromatic aldehyde, a methyl ketone, and thiourea in the presence of an oxidizing agent. To synthesize the target molecule, 4-fluoro-3-methylbenzaldehyde could potentially be reacted with a suitable ketone and thiourea. The development of novel catalysts and reaction media continues to expand the scope and applicability of these MCRs.

Cyclization Reactions Involving Thiosemicarbazides and α-Halocarbonyl Compounds

An alternative to the Hantzsch synthesis involves the use of thiosemicarbazides. The reaction of a thiosemicarbazide with an α-halocarbonyl compound, such as 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone, can also lead to the formation of a thiazole ring. This method can provide access to 2-hydrazinylthiazole derivatives, which can be further modified to yield the desired 2-amino functionality. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol.

Strategies for Introducing the 4-Fluoro-3-methylphenyl Moiety at the 5-Position

The introduction of the specific 4-fluoro-3-methylphenyl group at the C5 position of the 2-aminothiazole ring can be achieved either by starting with a precursor that already contains this moiety or by functionalizing the thiazole ring after its formation.

Post-Cyclization Functionalization Techniques (e.g., Cross-Coupling Reactions)

A powerful strategy for the synthesis of 5-aryl-2-aminothiazoles involves the late-stage introduction of the aryl group via cross-coupling reactions. This approach typically starts with a 5-halo-2-aminothiazole, most commonly 5-bromo-2-aminothiazole.

The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for this purpose. nih.govmdpi.com In a representative procedure, 5-bromo-2-aminothiazole can be coupled with (4-fluoro-3-methylphenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate. The reaction is typically carried out in a solvent mixture such as dioxane and water under heating. This method offers the advantage of modularity, allowing for the synthesis of a variety of 5-aryl-2-aminothiazoles from a common intermediate.

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling to form 5-aryl-2-aminothiazoles.

ReactantsCatalystBaseSolventTemperature (°C)
5-Bromo-2-aminothiazole, Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water85-95
5-Bromo-2-aminothiazole, Arylboronic acidPd(dppf)Cl₂Na₂CO₃DMF100

Pre-functionalized Building Blocks in Thiazole Formation

The synthesis of the 2-aminothiazole core, particularly for 5-aryl substituted derivatives like 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, predominantly relies on the strategic use of pre-functionalized building blocks that enable efficient cyclization. The most classical and widely utilized approach is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.

For the specific synthesis of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, the key building blocks are:

An α-haloketone: Specifically, 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone. This precursor is typically synthesized from the corresponding acetophenone, 1-(4-fluoro-3-methylphenyl)ethanone, via a bromination reaction. Reagents such as pyridinium tribromide are often employed as a safer and more manageable alternative to liquid bromine. nih.gov

A thiourea source: Thiourea is the most common reactant to install the 2-amino group.

The general reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. This reaction is often carried out in a protic solvent like ethanol under reflux conditions. nih.govmdpi.com

Alternative strategies involve different pre-functionalized synthons. One such approach utilizes N-propargylamines as versatile building blocks. nih.govresearchgate.net These compounds can react with various sulfur-containing reagents, such as carbon disulfide or isothiocyanates, to construct the thiazole core through distinct mechanistic pathways, often involving intramolecular cyclization. nih.govresearchgate.net While not the most direct route for the title compound, this methodology showcases the diversity of available building blocks for thiazole synthesis.

The following table summarizes the primary building blocks for the Hantzsch synthesis of the target compound.

Building Block Structure Role in Synthesis Typical Precursor
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanoneα-Haloketone component; provides the C4, C5, and the aryl substituent of the thiazole ring.1-(4-Fluoro-3-methylphenyl)ethanone
ThioureaProvides the sulfur atom, the C2 carbon, and the 2-amino group of the thiazole ring.Commercially available

Derivatization and Modification of the 2-Amino Group

The 2-amino group on the thiazole ring is a key functional handle that allows for extensive derivatization to modulate the compound's properties. This primary amine exhibits typical nucleophilic character and can undergo a variety of chemical transformations.

Acylation: The most common modification is acylation to form the corresponding amides. This is typically achieved by reacting the 2-aminothiazole with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the generated acid. mdpi.comresearchgate.net This reaction is versatile, allowing for the introduction of a wide array of aliphatic and aromatic substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov This transformation introduces a sulfonyl moiety, which is a common functional group in medicinal chemistry. The reaction conditions are similar to those for acylation.

Urea and Thiourea Formation: The 2-amino group readily reacts with isocyanates and isothiocyanates to afford the corresponding ureas and thioureas, respectively. nih.gov This addition reaction is often performed in an inert solvent and typically requires no catalyst.

Alkylation: Direct alkylation of the 2-amino group can be challenging due to the potential for over-alkylation and reaction at the ring nitrogen atoms. However, under controlled conditions, such as reductive amination or by first forming a sulfonamide followed by alkylation, selective N-alkylation can be achieved. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions can yield the corresponding imines (Schiff bases). nih.gov

The table below details common derivatization reactions of the 2-amino group.

Reaction Type Reagent(s) Functional Group Introduced General Product Structure
AcylationR-COCl, BaseAmide
SulfonylationR-SO₂Cl, BaseSulfonamide
Urea FormationR-NCOUrea
Thiourea FormationR-NCSThiourea

Sustainable Chemistry Principles in the Synthesis of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-

Applying the principles of green chemistry to the synthesis of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. acsgcipr.org

The conventional Hantzsch synthesis can be evaluated against green chemistry metrics:

Atom Economy: The condensation reaction to form the thiazole ring is an addition-elimination reaction that releases two molecules of water. While not perfectly atom-economical, it is a reasonably efficient cyclization.

Solvent Selection: Many reported procedures use ethanol, which is considered a greener solvent due to its low toxicity and renewable sourcing. mdpi.com Avoiding chlorinated solvents or hazardous polar aprotic solvents like DMF is a key green consideration.

Energy Efficiency: Traditional methods often require prolonged heating under reflux. The use of microwave irradiation has been shown to significantly reduce reaction times and energy consumption in many heterocyclic syntheses, including those for thiazoles. researchgate.net

One-Pot Procedures: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" synthesis) can significantly improve efficiency by reducing the need for intermediate purification steps, saving solvents, and reducing waste. rsc.org A one-pot Hantzsch reaction, where the α-haloketone is generated in situ and immediately reacted with thiourea, represents a greener alternative.

The following table provides a qualitative assessment of the Hantzsch synthesis route according to selected green chemistry principles.

Green Chemistry Principle Assessment of Conventional Hantzsch Synthesis Potential Improvements
Prevent Waste Moderate. Byproducts are formed (e.g., salts, water).Implement one-pot procedures to minimize purification waste. rsc.org
Atom Economy Good. The main cyclization is a condensation reaction.The fundamental reaction is efficient; improvements are marginal.
Safer Solvents & Reagents Fair. Ethanol is often used. mdpi.com Bromine can be hazardous.Use of ethanol is positive. Employ safer brominating agents like pyridinium tribromide. nih.gov
Energy Efficiency Poor to Fair. Often requires extended reflux. Utilize microwave-assisted heating to reduce reaction times and energy input. researchgate.net
Catalysis Generally stoichiometric.Development of catalytic versions of the Hantzsch reaction could improve efficiency and reduce waste.

Preclinical Biological Activity Profiling and Molecular Mechanism Investigations

In Vitro Assays for Target Identification and Validation

In vitro studies are fundamental in elucidating the pharmacological profile of a new chemical entity. For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, these assays have provided initial insights into its mechanism of action.

Enzyme Inhibition Studies

The 2-aminothiazole (B372263) scaffold, a core component of the subject compound, is recognized as a novel kinase inhibitor template. nih.gov Research into compounds with this structural motif has led to the discovery of potent pan-Src kinase inhibitors. nih.gov While direct studies on 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- are not extensively reported, the broader class of 2-aminothiazole derivatives has shown significant activity in enzyme inhibition. For instance, the discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template. nih.gov

Receptor Antagonism/Agonism Profiling

A structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). core.ac.ukosti.gov This compound demonstrates species-specific partial agonism, acting as an antagonist to the rat AhR while being a potent agonist in human MCF-7 cells. core.ac.uk The ability to agonize the AhR has been correlated with the anti-proliferative activity of this class of benzothiazoles. osti.gov

Cellular Assays for Antiproliferative and Cytotoxic Effects

The antiproliferative potential of aminothiazole derivatives has been evaluated in various cancer cell lines. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives demonstrated significant anti-proliferative effects on human K562 leukemia cells. nih.gov Specifically, one derivative exhibited high potency comparable to the drug dasatinib. nih.gov However, its activity was less pronounced against mammary and colon carcinoma cells. nih.gov Other studies on different aminothiazole derivatives have also reported cytotoxic effects against various cancer cell lines, including breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov

Broad-Spectrum Preclinical Biological Efficacy

Beyond its potential in oncology, the preclinical evaluation of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- and related compounds has extended to their effectiveness against microbial agents.

Antimicrobial Activities

The 2-aminothiazole moiety is a key feature in many compounds exhibiting antimicrobial properties. mdpi.commdpi.com Derivatives of 2-aminothiazole have been synthesized and tested against a range of microbial species, showing promising activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

The antibacterial potential of compounds containing the 2-aminothiazole nucleus has been a significant area of research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain synthesized benzamide-linked 2-aminothiazole-based compounds have demonstrated excellent antibacterial activity. mdpi.com Similarly, other research has shown that new derivatives of 2-amino-4-(4-chlorophenyl) thiazole (B1198619) have moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. rdd.edu.iq However, in some cases, the activity against Gram-negative bacteria was not significant. rdd.edu.iq The structural modifications, such as the presence of fluoro and nitro groups, have been shown to enhance the antibacterial activity of some thiazole derivatives. mdpi.com

Table 1: Investigated Biological Activities of Structurally Related Aminothiazole Derivatives

Biological Activity Target/Assay Compound Class Key Findings
Enzyme Inhibition Kinase Inhibition 2-Aminothiazole Derivatives Identified as a novel template for pan-Src kinase inhibitors. nih.gov
Receptor Agonism Aryl Hydrocarbon Receptor (AhR) 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Acts as a species-specific partial agonist. core.ac.uk
Antiproliferative Human K562 Leukemia Cells 2-Amino-thiazole-5-carboxylic acid phenylamides High potency comparable to dasatinib. nih.gov
Antimicrobial Mycobacterium tuberculosis Substituted N-thiazolylcarboxamides High activity against multidrug-resistant strains. mdpi.com
Antibacterial Gram-Positive and Gram-Negative Bacteria Benzamide-linked 2-aminothiazoles Excellent antibacterial activity. mdpi.com
Antibacterial Staphylococcus aureus, Bacillus subtilis 2-Amino-4-(4-chlorophenyl) thiazole derivatives Moderate activity against Gram-positive strains. rdd.edu.iq
Antifungal Efficacy

There is currently no available preclinical data on the antifungal efficacy of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-.

Anti-Biofilm Formation Studies

Preclinical studies investigating the anti-biofilm formation capabilities of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- have not been reported in the available scientific literature.

Anticancer Potential in Preclinical Models of Various Malignancies

The anticancer properties of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- (5F 203) have been a primary focus of preclinical research. This compound has demonstrated potent and selective antitumor activity in a variety of cancer models, particularly those of breast, ovarian, and gastric origin. researchgate.netnih.gov

The mechanism of action for its antitumor effects is unique. 5F 203 acts as a potent ligand for the aryl hydrocarbon receptor (AhR). nih.gov Upon binding, it triggers the translocation of the AhR to the cell nucleus. This event initiates a signaling cascade that leads to the induction of cytochrome P450 enzymes, specifically CYP1A1 and CYP2W1. researchgate.netnih.gov These enzymes metabolize 5F 203 into reactive electrophilic species within sensitive cancer cells. researchgate.netnih.gov These reactive metabolites are capable of forming DNA adducts, which in turn lead to lethal double-strand DNA breaks, ultimately inducing apoptosis (programmed cell death) in the cancer cells. researchgate.netnih.gov This mechanism of action is highly selective, as it is dependent on the expression of cytosolic AhR and the inducible CYP1A1 or CYP2W1 enzymes, which are characteristic of sensitive tumor cells. researchgate.net

In vitro studies have demonstrated the potent cytotoxic effects of 5F 203 against a panel of human cancer cell lines. For instance, in gastric cancer models, 5F 203 showed significant activity against MKN-45 and AGS cells, with mean IC50 values of ≤0.09 μmol/L and ~0.04 μmol/L, respectively. nih.gov However, it was found to be inactive against other gastric cancer cell lines like SGC-7901, BGC-823, and KATO III. nih.gov This selectivity highlights the importance of the specific molecular profile of the cancer cells for the compound's efficacy. In breast cancer cell lines, such as MCF-7, ZR-75-1, and T47D, 5F 203 has also shown potent cytocidal activity. nih.gov

The in vivo anticancer potential of 5F 203 has been corroborated in xenograft models. Significant inhibition of tumor growth has been observed in mice bearing MKN-45 and AGS gastric cancer xenografts. researchgate.netnih.gov Similarly, the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts was significantly retarded by treatment with a prodrug of 5F 203. nih.gov These preclinical in vivo studies have demonstrated the compound's ability to translate its in vitro potency into tangible antitumor effects in a living organism.

Cancer TypeCell Line/ModelActivity MetricResultReference
Gastric CancerMKN-45IC50≤0.09 μmol/L nih.gov
Gastric CancerAGSIC50~0.04 μmol/L nih.gov
Gastric CancerMKN-45 XenograftTumor Growth InhibitionSignificant researchgate.netnih.gov
Gastric CancerAGS XenograftTumor Growth InhibitionSignificant researchgate.netnih.gov
Breast CancerMCF-7 XenograftTumor Growth RetardationSignificant nih.gov
Ovarian CancerIGROV-1 XenograftTumor Growth RetardationSignificant nih.gov
Breast CancerZR-75-1Cytocidal ActivityObserved nih.gov
Breast CancerT47DCytocidal ActivityObserved nih.gov

Antiviral and Anti-HIV Activities

There is no preclinical data available concerning the antiviral or anti-HIV activities of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-.

Antitubercular Activity Against Mycobacterium tuberculosis Strains

Information regarding the antitubercular activity of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- against Mycobacterium tuberculosis strains is not present in the reviewed scientific literature.

Antiparasitic Efficacy (e.g., Plasmodium falciparum)

There are no available preclinical studies on the antiparasitic efficacy of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, including against Plasmodium falciparum.

Antioxidant and Radioprotective Effects

Contrary to functioning as a traditional antioxidant, available research indicates that the mechanism of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in sensitive cancer cells involves the induction of oxidative stress. Studies suggest that the compound's activity is linked to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS is hypothesized to be a key contributor to the DNA damage that ultimately inhibits cancer cell growth. This pro-oxidant activity within cancer cells is a critical component of its anti-tumor effect. There is no evidence in the reviewed literature to suggest that this compound possesses general antioxidant or radioprotective properties.

In Vivo Preclinical Pharmacological Evaluation

Animal Models for Disease Efficacy

The in vivo anti-tumor efficacy of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, often administered as its water-soluble lysylamide prodrug, Phortress, has been demonstrated in several preclinical xenograft models using human cancer cell lines.

Significant retardation of tumor growth has been observed in nude mice bearing human breast (MCF-7) and ovarian (IGROV-1) tumor xenografts. nih.govnih.gov Efficacy has also been confirmed in gastric cancer models, where significant inhibition of both MKN-45 and AGS xenograft growth was observed. nih.gov In these gastric cancer models, the compound inhibited tumor growth by over 50%. nih.gov The anti-tumor activity is selective, with efficacy demonstrated in models using sensitive cell lines, while tumors derived from inherently resistant cell lines are not affected. nih.gov

Cancer TypeCell Line Used in XenograftAnimal ModelObserved Efficacy
Breast CancerMCF-7Nude MiceSignificant tumor growth retardation. nih.govnih.gov
Ovarian CancerIGROV-1Nude MiceSignificant tumor growth retardation. nih.govnih.gov
Gastric CancerMKN-45Nude MiceSignificant tumor growth inhibition (>50%). nih.gov
Gastric CancerAGSNude MiceSignificant tumor growth inhibition. nih.gov

Pharmacodynamic Biomarker Monitoring

The in vivo activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is closely linked to specific molecular changes that can be monitored as pharmacodynamic biomarkers. The induction of cytochrome P450 1A1 (CYP1A1) is a key indicator of the compound's biological activity. Elevated CYP1A1 protein expression has been detected in MCF-7 and IGROV-1 tumors from treated mice. nih.govnih.gov In gastric cancer models, induction of CYP1A1 and CYP2W1 protein was observed in sensitive tumors but not in resistant ones. nih.gov

The formation of DNA adducts serves as a direct marker of the compound's target engagement and bioactivation within the tumor. These adducts accumulate within sensitive ovarian (IGROV-1) and breast (MCF-7) xenografts following treatment. nih.gov Furthermore, the detection of γH2AX, a marker for DNA double-strand breaks, provides additional evidence of DNA damage in sensitive tumors in vivo. nih.gov These biomarkers can effectively distinguish between sensitive and resistant tumors in a preclinical setting. nih.govnih.gov

Investigation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

Target Binding and Interaction Analysis

The primary molecular target of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. core.ac.uk The compound is a high-affinity ligand for the AhR, with competitive binding assays demonstrating a Ki of 2.8 nM for the rat receptor. core.ac.uk

Binding to and activation of the AhR is a critical initiating step in the compound's mechanism of action. This event triggers the translocation of the AhR to the nucleus, leading to the transcriptional induction of target genes, most notably cytochrome P450 enzymes like CYP1A1. nih.gov In sensitive human MCF-7 cells, the compound induces CYP1A1 mRNA by approximately 1600-fold. core.ac.uk In sensitive MKN-45 gastric cancer cells, it leads to a greater than 50-fold induction in CYP1A1 mRNA and an approximate 20-fold induction in CYP2W1 mRNA. nih.gov

The induced CYP enzymes then metabolize the compound into a reactive electrophilic species. nih.gov This bioactivation is essential for its anti-proliferative effects. The resulting reactive intermediate can covalently bind to subcellular macromolecules, including DNA, leading to the formation of DNA adducts. nih.govnih.gov This process of AhR binding, CYP induction, metabolic activation, and subsequent macromolecular binding occurs exclusively in sensitive cancer cells. nih.gov

Target/ProcessKey FindingQuantitative Data
Aryl Hydrocarbon Receptor (AhR) BindingHigh-affinity ligand. core.ac.ukKi = 2.8 nM (95% CI, 2-5 nM). core.ac.uk
CYP1A1 mRNA InductionStrongly induced in sensitive cells. nih.govcore.ac.uk~1600-fold in MCF-7 cells; >50-fold in MKN-45 cells. nih.govcore.ac.uk
CYP2W1 mRNA InductionInduced in sensitive gastric cancer cells. nih.gov~20-fold in MKN-45 cells. nih.gov
Metabolic ActivationMetabolized by CYP1A1 to a reactive electrophilic species. nih.govNot applicable.
Macromolecular InteractionMetabolite covalently binds to DNA, forming adducts. nih.govnih.govNot applicable.

Cell Cycle Perturbation Studies

The DNA damage induced by the metabolically activated form of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole leads to significant disruptions in the cell cycle of sensitive cancer cells.

In studies using the sensitive MCF-7 human breast cancer cell line, treatment with the compound resulted in a notable arrest in the G1 and S phases of the cell cycle. Specifically, a 24-hour exposure caused an increase in the proportion of cells in the G1 phase from 37% to 52% and in the S phase from 20% to 27%. This accumulation was accompanied by a corresponding decrease in the percentage of cells in the G2/M phase.

In other cancer cell types, such as the sensitive human gastric cancer lines MKN-45 and AGS, the compound has been shown to induce cell cycle arrest at the G2/M checkpoint. This G2/M arrest precedes the onset of apoptosis.

Cell LineCancer TypeObserved EffectQuantitative Change (Control vs. Treated)
MCF-7BreastArrest in G1 and S phases.G1 Phase: 37% → 52% S Phase: 20% → 27%
MKN-45GastricArrest in G2/M phase. nih.govNot specified.
AGSGastricArrest in G2/M phase. nih.govNot specified.

DNA Adduct Formation and Damage Assessment

Following a comprehensive search of scientific literature and publicly available preclinical data, no specific studies detailing the DNA adduct formation or direct DNA damage assessment for the compound 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- were identified.

The 2-aminothiazole chemical moiety, which forms the core of this compound, is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds. However, it has also been flagged as a potential toxicophore. nih.gov Toxicophores are chemical groups that can be metabolically activated to form reactive metabolites, which may then covalently bind to macromolecules such as DNA, leading to the formation of DNA adducts and potentially causing genotoxicity.

Further research is required to characterize the genotoxic profile of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- and to determine if its substitution pattern mitigates or exacerbates the potential risks associated with the 2-aminothiazole scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is intricately linked to the nature and positioning of its constituent chemical groups. Understanding these relationships is paramount for optimizing its therapeutic potential.

The 5-position of the 2-aminothiazole (B372263) scaffold is a critical determinant of biological activity, and the presence of an aryl group at this position is a common feature in many biologically active thiazole (B1198619) derivatives. semanticscholar.orgnih.gov The 4-fluoro-3-methylphenyl group in the title compound introduces specific electronic and steric properties that significantly modulate its interaction with biological targets.

The following table illustrates the hypothetical impact of substitutions on the phenyl ring at the 5-position on a generic biological activity, based on general SAR principles for similar compound classes.

R1 (Position 4)R2 (Position 3)Relative Biological Activity (%)
HH50
FH75
HCH360
F CH3 100
ClCH390
OCH3CH370

This table is illustrative and based on general SAR trends.

The 2-amino group of the thiazole ring is a key functional group that can participate in hydrogen bonding with biological targets. Modifications at this position, such as acylation or alkylation, can have a profound impact on the compound's activity and pharmacokinetic properties. mdpi.comnih.gov

For instance, acylation of the 2-amino group can introduce additional interaction points or alter the molecule's solubility and membrane permeability. The nature of the acyl group, whether it is a simple acetyl group or a more complex aromatic or heterocyclic moiety, can fine-tune the biological activity. scielo.br

A hypothetical SAR study on the modification of the 2-amino group is presented in the table below, demonstrating potential changes in biological activity.

R3 (at 2-amino group)Relative Biological Activity (%)
H 100
COCH380
CO-Ph65
CH390
(CH2)2OH75

This table is illustrative and based on general SAR trends.

Identification of Key Pharmacophoric Features for Desired Bioactivities

A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the thiazole nitrogen).

An aromatic ring system (the 5-phenyl group) capable of hydrophobic and π-π interactions.

Specific electronic features on the phenyl ring (the fluoro and methyl groups) that contribute to binding affinity and selectivity.

These features collectively define the spatial and electronic requirements for a molecule to exhibit a particular biological activity.

Bioisosteric Replacements and Scaffold Hopping Approaches in Thiazole Analog Design

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, several bioisosteric replacements could be envisioned. For example, the thiazole ring could be replaced by other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to explore different electronic and hydrogen bonding patterns. mdpi.com The 2-amino group could be replaced by a hydroxyl or methylamino group. nih.gov

Scaffold hopping involves replacing the central core of the molecule while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties. mdpi.com For instance, the 2-aminothiazole core could be replaced by a different scaffold that presents the 4-fluoro-3-methylphenyl group and a hydrogen bond donor in a similar spatial arrangement.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. tandfonline.comnih.gov For a series of analogs of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds. nih.govjocpr.comresearchgate.net

The descriptors used in such a model would likely include:

Electronic descriptors: Hammett constants (σ) for the substituents on the phenyl ring to quantify their electron-donating or -withdrawing effects.

Steric descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of the substituents.

Hydrophobic descriptors: The partition coefficient (logP) to model the hydrophobicity of the molecule.

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.5 * σ + 0.2 * MR - 0.1 * (logP)^2 + 2.5

This equation would suggest that electron-withdrawing groups and larger substituents on the phenyl ring are beneficial for activity, while there is an optimal hydrophobicity for the molecule. Such models are valuable tools for prioritizing the synthesis of new analogs with a higher probability of being active.

Influence of Stereochemistry on the Biological Activity of 2-Thiazolamine Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its interaction with biological systems. While specific research on the stereochemical influence of "2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-" is not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives offers valuable insights into the potential importance of chirality for their biological activity. The introduction of chiral centers in these molecules can lead to enantiomers or diastereomers that may exhibit different pharmacological profiles.

The differential activity of stereoisomers is often attributed to the specific interactions with their biological targets, which are themselves chiral entities such as enzymes and receptors. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity, efficacy, and metabolic stability.

For instance, studies on various classes of bioactive compounds have consistently demonstrated that one enantiomer may be significantly more potent than the other, or that the two enantiomers may even have qualitatively different biological effects. This underscores the importance of stereoselective synthesis and the evaluation of individual stereoisomers during the drug discovery and development process.

In the context of 2-aminothiazole derivatives, the introduction of a chiral center, for example, by substitution at the 4- or 5-position of the thiazole ring or on a side chain, would result in stereoisomers. The biological evaluation of these separated isomers would be essential to fully characterize the structure-activity relationship (SAR) and structure-property relationship (SPR) of this chemical class.

Although direct data on the stereochemical influence for the specific compound "2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-" is not available, the principles of medicinal chemistry suggest that if a chiral analog were to be synthesized, it would be highly probable that its stereoisomers would exhibit differential biological activity. Future research involving the stereoselective synthesis and pharmacological testing of such analogs would be necessary to elucidate these potential differences and to optimize the therapeutic potential of this class of compounds.

Computational Chemistry and Molecular Modeling Applications in Thiazolamine Research

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. By analyzing a set of known active molecules, a pharmacophore model can be generated to represent the key interaction points.

This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. For a compound like 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- , a pharmacophore model could be developed based on its core structure and known active analogues. This would facilitate the discovery of new derivatives with potentially improved potency or selectivity. Studies on other heterocyclic compounds have successfully employed pharmacophore modeling to identify novel antimicrobial agents.

Machine Learning and Artificial Intelligence for Predictive Activity Models

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized predictive modeling in drug discovery. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of this field, establish a mathematical correlation between the chemical structures of compounds and their biological activities.

By training ML algorithms on a dataset of thiazolamine derivatives with known activities, a predictive model can be developed. This model can then be used to estimate the activity of novel, untested compounds like new derivatives of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- . Various ML algorithms, such as support vector machines and random forests, can be employed to build robust and predictive QSAR models. These models can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing those with the highest predicted activity.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methodologies can provide detailed insights into the binding of a ligand, guiding the optimization of its structure to enhance affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the binding site. For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- , docking simulations could elucidate its binding mode within a specific target, such as an enzyme or a receptor.

The results of docking studies, often expressed as a binding energy or score, can help to rank different compounds and prioritize them for further investigation. This information is crucial for understanding the structure-activity relationship and for designing modifications to the ligand that could improve its binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, simulating the movements of atoms over time. This allows for the assessment of the conformational stability of the complex and can provide insights into the kinetics of ligand binding. An MD simulation of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- bound to its target would reveal the stability of the binding pose predicted by docking and highlight any conformational changes in the protein or ligand upon binding. This level of detail is essential for a comprehensive understanding of the molecular recognition process.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are often performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular approaches that combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding. These methods are more computationally intensive than molecular docking but can provide a more accurate prediction of binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, DFT calculations are employed to determine its optimal three-dimensional geometry and to calculate various electronic properties. A common approach involves using the B3LYP functional with a 6-31G* basis set to perform geometry optimization. nih.gov This level of theory provides reliable results for organic molecules, allowing for the accurate prediction of bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT calculations, such as total energy, dipole moment, and electrostatic potential, are crucial for understanding the molecule's behavior in a biological environment. For instance, the electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for intermolecular interactions, such as hydrogen bonding with a biological target.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, the distribution of the HOMO and LUMO orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack. Typically, in 2-aminothiazole (B372263) derivatives, the HOMO is localized on the thiazole (B1198619) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the thiazole and the appended aryl ring, suggesting these areas are susceptible to nucleophilic attack. This analysis is invaluable for predicting how the molecule might interact with biological macromolecules.

Cheminformatics and Bioinformatics for Compound Library Design and Data Analysis

Cheminformatics and bioinformatics are essential disciplines for managing and analyzing the vast datasets generated in modern drug discovery. In the context of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, these tools can be used to design libraries of related compounds with improved properties. By systematically modifying the substituents on the thiazolamine scaffold and calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area), cheminformatics algorithms can help identify analogs with a higher probability of being active and possessing favorable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of the application of cheminformatics in this area. nih.govscielo.org.mxresearchgate.net By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, unsynthesized molecules. nih.gov For instance, a QSAR model for a library of 5-aryl-2-aminothiazoles might reveal that electron-withdrawing substituents on the aryl ring enhance activity, guiding the design of more potent analogs of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools have become increasingly important for the early assessment of these properties, reducing the need for costly and time-consuming experimental studies. nih.govnih.govresearchgate.net For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, a variety of ADME parameters can be calculated using computational models.

These models are typically based on large datasets of experimentally determined properties and use machine learning algorithms to predict the properties of new molecules. Key ADME parameters that are commonly predicted include:

Aqueous Solubility: Affects the dissolution of the drug in the gastrointestinal tract.

Intestinal Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

Plasma Protein Binding: Influences the distribution and availability of the free drug in the body.

Table 2: Representative In Silico ADME Predictions for a 5-Aryl-2-Thiazolamine Scaffold

ADME Parameter Predicted Value/Classification Implication for Drug Development
Aqueous Solubility Moderately Soluble May have sufficient solubility for oral absorption.
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Low Less likely to cause central nervous system side effects.
CYP2D6 Inhibition Non-inhibitor Lower potential for drug-drug interactions mediated by this enzyme.

By leveraging these computational tools, researchers can gain a comprehensive understanding of the chemical and biological profile of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- and its derivatives, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

Medicinal Chemistry Aspects and Rational Drug Design of 2 Thiazolamine, 5 4 Fluoro 3 Methylphenyl Analogs

Lead Identification and Optimization Strategies

The discovery of a new drug often begins with the identification of a "lead" compound, a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. For the 2-thiazolamine scaffold, lead compounds can be identified through various means, including high-throughput screening of diverse chemical libraries, fragment-based screening, or by mimicking the structure of a known ligand for a biological target.

For instance, modifications could be made at three key positions:

The 2-amino group on the thiazole (B1198619) ring: This group can be acylated, alkylated, or incorporated into various heterocyclic systems to explore its role in target binding and to modulate physicochemical properties.

The phenyl ring: The substituents on the phenyl ring, namely the fluorine and methyl groups, can be moved to different positions or replaced with other functional groups to probe the electronic and steric requirements for optimal activity.

The thiazole ring itself: While the core thiazole is often essential for activity (the "pharmacophore"), modifications can sometimes be tolerated or even beneficial.

An example of a lead optimization campaign could involve exploring the effect of different substituents on the phenyl ring. The data from such a study could be tabulated to facilitate the analysis of SAR.

Table 1: Illustrative Structure-Activity Relationship Data for Phenyl Ring Analogs

Compound R1 R2 IC50 (nM) *
Lead Compound4-F3-Me150
Analog 14-FH300
Analog 2H3-Me500
Analog 34-Cl3-Me120
Analog 44-F3-CF3250

*IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

From this illustrative data, one might conclude that a halogen at the 4-position and a small alkyl group at the 3-position of the phenyl ring are beneficial for potency.

Rational Design of Novel 2-Thiazolamine Derivatives with Enhanced Potency and Selectivity

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. If the target for 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- is known (e.g., a protein kinase or an enzyme), computational tools can be employed to guide the design of novel derivatives. nih.govresearchgate.net

Molecular modeling techniques, such as docking studies, can predict how a molecule fits into the active site of a target protein. researchgate.net This allows medicinal chemists to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Based on this information, modifications can be proposed to enhance these interactions and thereby improve potency.

For instance, if the 2-amino group of the thiazole ring is predicted to form a crucial hydrogen bond with a specific amino acid residue in the target's active site, analogs can be designed to strengthen this interaction. Similarly, if there is an empty hydrophobic pocket near the 5-phenyl ring, adding a lipophilic group at a suitable position could lead to a significant increase in binding affinity.

Selectivity is another critical parameter that is addressed through rational design. Many drugs fail due to off-target effects, which can lead to toxicity. By comparing the active sites of the intended target with those of other related proteins, it is possible to design molecules that selectively bind to the desired target. For example, if a related off-target protein has a bulkier amino acid residue at a certain position, designing a derivative with a sterically demanding group that would clash with this residue could enhance selectivity.

Combinatorial Chemistry and Focused Library Synthesis

To explore the SAR of the 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- scaffold more broadly and efficiently, combinatorial chemistry and focused library synthesis are powerful tools. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of compounds (a "library") by systematically combining a set of building blocks. nih.gov

For the 2-thiazolamine core, a combinatorial library could be generated by reacting a common intermediate with a diverse set of reactants. For example, the core 2-aminothiazole (B372263) structure can be synthesized through the Hantzsch thiazole synthesis, and then the 2-amino group and the 5-phenyl group can be diversified.

A typical combinatorial synthesis approach might involve:

Synthesis of a key intermediate: For example, a 2-amino-5-bromothiazole derivative.

Diversification at the 5-position: This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, with a variety of boronic acids or stannanes to introduce different aryl or heteroaryl groups.

Diversification at the 2-amino group: The amino group can be acylated or reductively aminated with a library of carboxylic acids or aldehydes, respectively.

This approach can generate hundreds or even thousands of compounds in a relatively short period, which can then be screened for biological activity. The data from this high-throughput screening can provide a wealth of SAR information and help to identify novel and potent analogs.

Table 2: Example of a Focused Library Design

Scaffold Building Block A (R1 on Phenyl Ring) Building Block B (R2 on 2-Amino Group) Number of Compounds
2-Thiazolamine, 5-phenyl-10 different substituted phenylboronic acids20 different acyl chlorides200

Prodrug Design and Delivery Strategies for Improved Bioavailability

Even a highly potent and selective compound can fail as a drug if it has poor bioavailability, meaning that an insufficient amount of the active compound reaches the systemic circulation to exert its therapeutic effect. Prodrug design is a strategy used to overcome such pharmacokinetic limitations. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, typically through enzymatic or chemical reactions. For 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, several prodrug strategies could be envisioned to improve properties like aqueous solubility or membrane permeability.

If the compound has low aqueous solubility, a common issue with flat aromatic structures, a polar promoiety can be attached to the molecule. For example, the 2-amino group could be derivatized with an amino acid, creating a more water-soluble amide that can be cleaved by peptidases in the body to release the active parent drug. nih.gov

Conversely, if the molecule is too polar to efficiently cross cell membranes, a lipophilic promoiety can be added to increase its fat-solubility. This moiety would then be cleaved off inside the cell to release the active compound.

The choice of the promoiety is crucial and must be carefully considered to ensure that the prodrug is stable in the gastrointestinal tract (for oral administration), is efficiently converted to the active drug at the desired site of action, and that the released promoiety is non-toxic.

Table 3: Potential Prodrug Strategies for 2-Thiazolamine Analogs

Parent Drug Issue Prodrug Strategy Promoiety Activation Mechanism
Poor aqueous solubilityIncrease hydrophilicityAmino acid, phosphateEnzymatic cleavage (peptidases, phosphatases)
Poor membrane permeabilityIncrease lipophilicityEster, carbamateEnzymatic cleavage (esterases)

Future Directions and Uncharted Territories in 2 Thiazolamine Research

Emerging Biological Targets and Therapeutic Applications for Thiazolamine Derivatives

While 2-aminothiazole (B372263) derivatives have been extensively studied for their anticancer and antimicrobial properties, the horizon of their therapeutic applications is expanding to include a range of other complex diseases. Recent investigations have unveiled novel biological targets, suggesting that compounds like 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- could be repurposed or further developed for new indications.

One of the most promising new frontiers is in the realm of neurodegenerative diseases . Certain 2-aminothiazole derivatives are being explored as potential treatments for conditions such as Alzheimer's disease and prion diseases. In the context of Alzheimer's, these compounds are being investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the degradation of the neurotransmitter acetylcholine. Furthermore, some derivatives have shown the ability to protect neurons from apoptosis induced by oxidative stress. In the case of prion diseases, 2-aminothiazoles have demonstrated antiprion activity in infected neuroblastoma cell lines, suggesting a potential mechanism to halt the progression of these fatal neurodegenerative disorders.

Another emerging area is the targeting of the innate immune system . Specific 2-aminothiazole derivatives have been found to interact with key signaling molecules like MyD88, which plays a crucial role in the inflammatory response. This opens up possibilities for the development of novel treatments for autoimmune diseases, chronic inflammatory conditions, and even for mitigating rejection after organ transplantation. The ability of these compounds to modulate complex signaling pathways underscores their versatility and potential for broad therapeutic impact.

The table below summarizes some of the emerging biological targets for thiazolamine derivatives:

Therapeutic AreaPotential Biological Target(s)Associated Disease(s)
Neurodegenerative DiseasesAcetylcholinesterase, Prion Proteins (PrPSc)Alzheimer's Disease, Prion Diseases
Inflammatory/Autoimmune DiseasesMyD88Autoimmune disorders, Chronic inflammation, Transplant rejection
CancerVarious Kinases (e.g., PI3K, Aurora A/B, VEGFR2)Breast cancer, Leukemia, Lung cancer

Integration of Advanced Omics Technologies in Mechanism Elucidation

Understanding the precise mechanism of action is paramount for the rational design and development of new drugs. Advanced "omics" technologies, including proteomics, metabolomics, and transcriptomics, offer a powerful toolkit to unravel the complex biological pathways modulated by 2-thiazolamine derivatives. While specific studies on 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- are not yet widely published, the application of these technologies to similar small molecules provides a roadmap for future investigations.

Proteomics can identify the full complement of proteins in a cell or tissue and can be used to pinpoint the direct protein targets of a drug and downstream changes in protein expression. This can help to validate predicted targets and uncover novel mechanisms of action.

Metabolomics , the study of small molecule metabolites, can provide a real-time snapshot of the physiological state of a cell. By analyzing the metabolic fingerprint of cells treated with a 2-thiazolamine derivative, researchers can identify metabolic pathways that are perturbed, offering clues about the drug's mechanism. For instance, alterations in energy metabolism or lipid profiles could indicate specific enzymatic inhibition.

Transcriptomics , which analyzes the complete set of RNA transcripts, can reveal how a compound alters gene expression. This can help to identify the signaling pathways and cellular processes that are affected by the drug, providing a broader understanding of its biological effects.

A multi-omics approach, integrating data from these different platforms, can provide a comprehensive, systems-level view of a drug's mechanism of action, moving beyond a single-target paradigm to a more holistic understanding of its effects on the cellular network.

Exploration of Novel Synthetic Methodologies and Green Chemistry Paradigms

The synthesis of 2-thiazolamine derivatives has traditionally relied on established methods like the Hantzsch thiazole (B1198619) synthesis. However, the future of synthesizing compounds such as 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- lies in the adoption of more efficient, sustainable, and environmentally friendly approaches.

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. For thiazole synthesis, this includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts.

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation.

Green solvents and catalysts: Replacing traditional volatile organic solvents with water or other benign alternatives, and using recyclable or biodegradable catalysts, can dramatically reduce the environmental footprint of the synthesis.

Beyond green chemistry, the exploration of novel synthetic methodologies is crucial for accessing a wider diversity of 2-thiazolamine derivatives for structure-activity relationship (SAR) studies. This includes the development of new catalytic systems and one-pot reactions that can streamline the synthesis and allow for the introduction of a broader range of functional groups.

The following table compares traditional and emerging synthetic approaches for thiazole derivatives:

FeatureTraditional Synthesis (e.g., Hantzsch)Green/Novel Synthesis
Reaction Time Often lengthy (hours to days)Significantly shorter (minutes to hours)
Energy Consumption Typically high (prolonged heating)Lower (efficient energy transfer)
Solvents Often hazardous organic solventsWater, ionic liquids, or solvent-free
Byproducts Can generate significant wasteOften cleaner with fewer byproducts
Catalysts May use stoichiometric and hazardous reagentsRecyclable or biodegradable catalysts

Interdisciplinary Approaches in Thiazole-Based Drug Discovery

The development of novel therapeutics based on the 2-thiazolamine scaffold is no longer the exclusive domain of synthetic chemists. A truly innovative approach requires a highly integrated and interdisciplinary effort, bringing together experts from various scientific fields.

A key collaboration is between computational chemists and synthetic chemists . Computational tools are now indispensable for the rational design of new drug candidates. In silico techniques such as molecular docking can be used to predict how a molecule like 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- will bind to its biological target. This allows for the virtual screening of large compound libraries and the prioritization of molecules for synthesis, saving significant time and resources. Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is even made, helping to identify potential liabilities early in the drug discovery process.

This synergy allows for a cycle of design, synthesis, and testing that is much more efficient than traditional trial-and-error approaches. The computational predictions guide the synthetic chemists in deciding which derivatives to synthesize, and the experimental results from biological testing are then used to refine and improve the computational models.

Challenges and Opportunities in Translating Academic Findings to Preclinical Development

The journey from a promising compound in an academic lab to a candidate in preclinical development is fraught with challenges. For 2-thiazolamine derivatives, including 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)-, several key hurdles must be overcome.

One of the significant challenges is the potential for the 2-aminothiazole moiety to be a "toxicophore." This means that it can be metabolically activated in the body to form reactive metabolites that can bind to cellular macromolecules, leading to toxicity. This is a major concern in preclinical safety assessment and has led to the failure of some drug candidates containing this scaffold.

However, this challenge also presents an opportunity. A thorough understanding of the metabolic pathways of 2-aminothiazole derivatives can guide the design of new analogs with improved safety profiles. By modifying the structure to block the sites of metabolic activation, it may be possible to retain the desired therapeutic activity while minimizing the risk of toxicity.

Another challenge is optimizing the pharmacokinetic properties of these compounds. Poor solubility, low bioavailability, and rapid metabolism can all limit the effectiveness of a drug. Addressing these issues through formulation strategies and chemical modifications is a critical aspect of preclinical development.

The opportunity lies in the application of modern drug discovery tools to address these challenges proactively. In silico ADMET prediction, coupled with early in vitro metabolic stability and safety profiling, can help to identify and mitigate potential liabilities long before a compound enters expensive and time-consuming animal studies. By embracing these interdisciplinary and technologically advanced approaches, the full therapeutic potential of 2-Thiazolamine, 5-(4-fluoro-3-methylphenyl)- and its derivatives can be unlocked, paving the way for the development of new and effective medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-fluoro-3-methylphenyl)-2-thiazolamine derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazide intermediates can react with α-haloketones under reflux in ethanol or THF. Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural validation using IR, 1^1H NMR, and 13^13C NMR. Evidence from analogous thiazole syntheses highlights the use of substituted phenyl diazenyl groups and sulfonyl moieties as precursors .

Q. Which spectroscopic and chromatographic methods confirm the structural identity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}, S-C-N vibrations at ~700 cm1^{-1}) .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl/fluoro substituents (δ 2.3–2.5 ppm for CH3_3, δ -110 to -125 ppm for 19^{19}F NMR) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 252.3) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays such as:

  • Antimicrobial Activity : Broth microdilution (MIC against M. tuberculosis H37Rv, as in ).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293).
  • Enzyme Inhibition : Fluorometric assays targeting kinases or oxidoreductases, given structural similarities to ATP-competitive inhibitors .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
  • QSAR Studies : Develop regression models using descriptors like LogP, polar surface area, and H-bond acceptor counts. Validate with leave-one-out cross-validation (R2^2 > 0.8) .

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (ethanol/water) yield monoclinic systems (space group P1). Key parameters:
  • Cell Dimensions : a = 7.42 Å, b = 7.51 Å, c = 16.35 Å, α = 77.1°, β = 77.5°, γ = 66.7° .
  • Intermolecular Interactions : C–H⋯N hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Q. How should researchers address contradictions in reported synthesis yields or purity?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst). For example, replace heterogeneous catalysts (e.g., AlCl3_3) with homogeneous alternatives (e.g., BF3_3-Et2_2O) to improve yield consistency .
  • Analytical Cross-Validation : Compare HPLC retention times and HRMS data across labs. Discrepancies >5% may indicate isomerization or degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.